2-Methyldotriacontane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

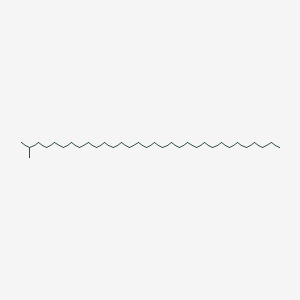

2-Methyldotriacontane is a long-chain hydrocarbon that belongs to the class of alkanes. It is a colorless, odorless, and waxy solid that is insoluble in water. This compound is found in the cuticular wax of many plants, including rice, wheat, and maize. 2-Methyldotriacontane has several applications in various fields, including agriculture, pharmaceuticals, and cosmetics.

Scientific Research Applications

Catalytic Behavior and Acid-Base Properties

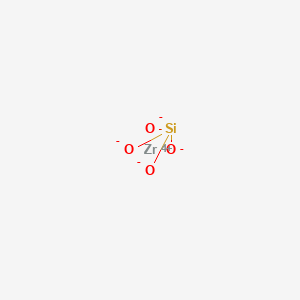

Research has investigated the acid-base properties of various oxide systems, focusing on their catalytic behavior in transforming specific alcohols. For example, Cutrufello et al. (2002) explored the use of adsorption microcalorimetry in characterizing oxide systems like zirconia and ceria-lanthana solid solutions. This research is vital in understanding how these materials catalyze reactions, such as the conversion of certain alcohols, which could be analogous to reactions involving compounds like 2-Methyldotriacontane (Cutrufello et al., 2002).

Biofuel Research and Combustion Analysis

2-Methylbutanol, a compound related to 2-Methyldotriacontane, has been studied as a potential biofuel. Park et al. (2015) conducted experiments on 2-methylbutanol, examining ignition delay times and flame speeds, to understand its combustion characteristics. This research provides insights into how similar molecules like 2-Methyldotriacontane could perform in biofuel applications (Park et al., 2015).

Pharmaceutical and Industrial Applications

The properties of 2-Methyl pyrazine, a compound structurally related to 2-Methyldotriacontane, have garnered interest for its potential in pharmaceutical and industrial applications. Park et al. (2001) measured the vapor-liquid equilibria and excess molar volumes of 2-Methyl pyrazine with various solvents, providing critical data that can be extrapolated to understand the behavior of similar molecules like 2-Methyldotriacontane in different industrial settings (Park et al., 2001).

Microbial Fermentation and Biofuel Production

The synthesis of pentanol isomers through microbial fermentation has been a topic of significant research. Cann and Liao (2009) focused on metabolic engineering to develop microbial strains for producing isomers like 2-methyl-1-butanol, which are structurally similar to 2-Methyldotriacontane. This work highlights the potential of microbial processes in producing complex hydrocarbons for biofuel and other applications (Cann & Liao, 2009).

Catalytic Dehydration for Renewable Chemicals

The catalytic dehydration of alcohols, such as isobutanol (related to 2-Methyldotriacontane), has been explored for producing renewable fuels and chemicals. Taylor, Jenni, and Peters (2010) studied the dehydration of fermented isobutanol over alumina catalysts, a process potentially applicable to similar long-chain hydrocarbons (Taylor, Jenni, & Peters, 2010).

properties

CAS RN |

1720-11-2 |

|---|---|

Product Name |

2-Methyldotriacontane |

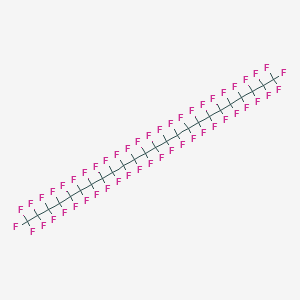

Molecular Formula |

C33H68 |

Molecular Weight |

464.9 g/mol |

IUPAC Name |

2-methyldotriacontane |

InChI |

InChI=1S/C33H68/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(2)3/h33H,4-32H2,1-3H3 |

InChI Key |

ZMRQKNNNZMSHKH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C |

Other CAS RN |

90398-67-7 |

synonyms |

2-Methyldotriacontane |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.